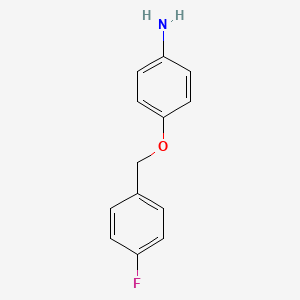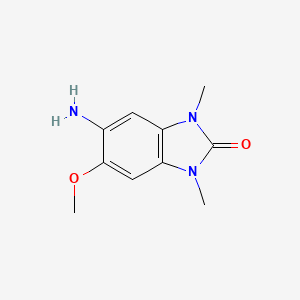
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound with the CAS Number: 1024368-23-7 . Its IUPAC name is methyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]sulfanyl}acetate . The molecular weight of this compound is 285.67 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “this compound”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of organic compounds containing fluorine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO2S/c1-16-7 (15)4-17-8-6 (10)2-5 (3-14-8)9 (11,12)13/h2-3H,4H2,1H3 .
Chemical Reactions Analysis
The synthesis of trifluoromethylpyridines involves various chemical reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
Physical and Chemical Properties Analysis
科学的研究の応用
Efficient Synthesis Methodologies
An efficient access to heterocyclic acetate cores, including pyridin- and pyrimidin-2-yl acetates, has been developed, showcasing the utility of halogen reactivity differences in synthesizing such compounds. This methodology provides a high-yielding route suitable for large-scale synthesis, potentially applicable to methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate analogs (Morgentin et al., 2009).
Novel Pharmacophore Models
Research into novel pharmacophore models for glucagon-like peptide 1 receptor agonists identified heterocyclic small molecules, indicating the potential of related molecules in medicinal chemistry and as anti-diabetic treatment agents (Gong et al., 2011).
Regioselective Synthesis of Nicotinic Acid Derivatives
A study demonstrated the regioselective synthesis of RF-containing nicotinic acid derivatives from 3-(polyfluoroacyl)chromones, highlighting a novel approach to synthesizing such compounds which could extend to related this compound derivatives (Sosnovskikh et al., 2008).
Synthesis of Pyrazolo[4,3-c]pyridines
A method for constructing pyrazolo[4,3-c]pyridines using methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a new building block was described, indicating the versatility of such compounds in synthesizing complex heterocyclic structures (Prezent et al., 2016).
Cyclization to Pyridin-2(1H)-ones
The conversion of 2-chloro-N-(3-oxoalkenyl)acetamides into pyridin-2(1H)-ones via cyclization, incorporating heteroarylsulfanyl groups, showcases another application in synthesizing novel heterocyclic compounds, potentially relevant to the chemistry of this compound (Savchenko et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-16-7(15)4-17-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAOQFSVNMEAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408045 |
Source


|
| Record name | SBB054255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024368-23-7 |
Source


|
| Record name | SBB054255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)





![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)




